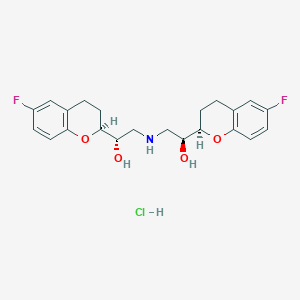
Nebivolol hydrochloride
Cat. No. B016910
Key on ui cas rn:
169293-50-9
M. Wt: 441.9 g/mol
InChI Key: JWEXHQAEWHKGCW-BIISKSHESA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08633241B2
Procedure details


In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30].Cl>>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:1.2,3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a preferred embodiment the said form is obtained by conventional spray
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying technique
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Nebivolol hydrochloride is dissolved in alcohol such as methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then spray dried for a period of 2 to 5 hours
|
|
Duration
|
3.5 (± 1.5) h
|
Outcomes


Product
|
Name
|
nebivolol hydrochloride
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08633241B2
Procedure details


In a preferred embodiment the said form is obtained by conventional spray drying technique using a LabPlant SPD-005® spray drier. Nebivolol hydrochloride is dissolved in alcohol such as methanol under heating to obtain a clear solution or adjust pH below 2.0 of nebivolol base solution/suspension in alcohol using aqueous HCl/Alcoholic HCl/HCl gas, which is then spray dried for a period of 2 to 5 hours, and further isolating nebivolol hydrochloride Form T1.
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([F:7])=[CH:5][C:4]2[CH2:8][CH2:9][CH:10]([CH:12]([OH:29])[CH2:13][NH:14][CH2:15][CH:16]([OH:28])[CH:17]3[O:26][C:25]4[CH:24]=[CH:23][C:22]([F:27])=[CH:21][C:20]=4[CH2:19][CH2:18]3)[O:11][C:3]=2[CH:2]=1.[ClH:30].Cl>>[CH:23]1[C:22]([F:27])=[CH:21][C:20]2[CH2:19][CH2:18][CH:17]([CH:16]([OH:28])[CH2:15][NH:14][CH2:13][CH:12]([OH:29])[CH:10]3[O:11][C:3]4[CH:2]=[CH:1][C:6]([F:7])=[CH:5][C:4]=4[CH2:8][CH2:9]3)[O:26][C:25]=2[CH:24]=1.[ClH:30] |f:1.2,3.4|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a preferred embodiment the said form is obtained by conventional spray
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
drying technique
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
Nebivolol hydrochloride is dissolved in alcohol such as methanol
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a clear solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then spray dried for a period of 2 to 5 hours
|
|
Duration
|
3.5 (± 1.5) h
|
Outcomes


Product
|
Name
|
nebivolol hydrochloride
|
|
Type
|
product
|
|
Smiles
|
C1=CC2=C(C=C1F)CCC(O2)C(CNCC(C3CCC=4C=C(C=CC4O3)F)O)O.Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |


